2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide
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Description
"2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide" is a compound that belongs to the class of benzene sulfonamides. These compounds are known for their diverse chemical and biological activities and are often subjects of research for their potential applications in various fields.
Synthesis Analysis
Several synthesis methods for benzene sulfonamides have been explored. For instance, the synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents has been reported (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure and spectroscopic studies of similar compounds, such as 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, have been conducted using various methods like FTIR, FT-Raman, NMR, and X-ray diffraction. These studies help in understanding the geometric and electronic properties of the molecules (Sarojini et al., 2013).
Chemical Reactions and Properties
Research on the reactivity and chemical properties of benzene sulfonamides can be inferred from studies on similar compounds. For example, research on the electrophilic fluorination of benzamides using fluorinated sulfones shows insights into the reactivity and possible chemical transformations (Banks & Khazaei, 1990).
Physical Properties Analysis
The physical properties of benzene sulfonamides, such as their solubility, thermal stability, and molecular weight, can be studied through various analytical techniques. Studies on similar compounds, like polyamides derived from fluorinated benzene compounds, provide insights into these properties (Gutch, Banerjee, & Jaiswal, 2003).
Chemical Properties Analysis
The chemical properties of benzene sulfonamides can be analyzed through their synthesis, reactivity, and potential biological activity. Studies on compounds like N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl) benzamide and its derivatives, for instance, provide valuable insights into the chemical behavior of these compounds (Dighe et al., 2012).
Scientific Research Applications
Polyimide Film Properties : Research conducted by Jeon et al. (2022) explored the synthesis of polyamic acids using various diamine monomers, including ones with structures similar to the compound . These polyimides showed unique thermal and mechanical properties, optical transparency, and solubility, highlighting their potential use in advanced materials science (Jeon, Kwac, Kim, & Chang, 2022).
Aromatic Polyamides : A study by Hsiao and Huang (1997) discussed the preparation of aromatic polyamides based on ether-sulfone-dicarboxylic acids. These polyamides, incorporating structures akin to the compound in focus, displayed significant solubility in polar solvents and formed transparent films, suggesting applications in polymer science and engineering (Hsiao & Huang, 1997).
Nanofiltration Membranes : Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for creating thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection, indicating their utility in water treatment and environmental applications (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Poly(arylene ether)s Modification : Research by Tatli, Selhorst, and Fossum (2013) involved the synthesis of poly(arylene ether)s with pendent functional groups, using a monomer similar to the compound . These polymers were then modified for potential applications in materials science (Tatli, Selhorst, & Fossum, 2013).
Anticancer Compounds Synthesis : Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4‐naphthoquinone derivatives, which include a structure similar to the compound of interest. These compounds displayed cytotoxic activity against various cancer cell lines, indicating their potential in pharmaceutical research (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Antimicrobial Agents : Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas with structures related to the compound . These derivatives demonstrated significant antimicrobial activity, suggesting their use in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Sulfur-Based Reactions : Ansink and Cerfontain (2010) studied reactions involving sulfur trioxide with benzene derivatives containing an oxy substituent, indicating the potential for chemical synthesis and industrial applications (Ansink & Cerfontain, 2010).
Fluorinated Polyamides Synthesis : Liu et al. (2013) synthesized new diamines for fluorinated polyamides with properties like solubility and high-temperature stability. These findings have implications for materials used in electronic and aerospace industries (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).
properties
IUPAC Name |
2,6-difluoro-N-[4-(4-methylphenyl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO3S/c1-13-5-9-15(10-6-13)27(25,26)16-11-7-14(8-12-16)23-20(24)19-17(21)3-2-4-18(19)22/h2-12H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEAZCHWSHQVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide |
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